SS12 (n-Dodecyl Dithio) Requires Higher Activation Temperature Than Shorter-Chain Dithio Analogs, Enabling a Wider EP Operational Window
Thermogravimetric and surface-analysis studies demonstrate that the n-dodecyl dithio derivative (designated SS12) requires a higher thermal onset for metal-sulfide reaction-layer formation compared to the tert-butyl dithio analog (TB2), and a lower onset than its monothio counterpart (S12) [1]. This positions SS12 to activate within the 150–250 °C window optimal for preventing scuffing, while avoiding premature consumption at lower temperatures.
| Evidence Dimension | Reaction onset temperature with metal surfaces |
|---|---|
| Target Compound Data | Reaction begins at a higher temperature than TB2; lower than S12 (qualitative ordering: S12 > SS12 > TB2) |
| Comparator Or Baseline | TB2 (2,5-bis(tert-butyldithio)-1,3,4-thiadiazole) – lowest onset; S12 (monothio n-dodecyl derivative) – highest onset |
| Quantified Difference | Directional ranking: S12 > SS12 > TB2 for reaction onset temperature; SS12 and TB2 both form metal sulfides in the 150–250 °C range, satisfying EP requirements |
| Conditions | Thermoanalysis of additive–iron powder mixtures; XPS analysis of reaction films on iron (130 nm) and copper substrates |
Why This Matters
Procurement teams selecting an EP additive for a specific operational temperature window can use this thermal-hierarchy data to avoid either premature depletion (as with shorter-chain analogs) or delayed activation (as with monothio derivatives).
- [1] Schüller, B. (2009). Molekulare Wirkungsmechanismen von Thiadiazol-Schmierstoffadditiven. Dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg, Chapter 5, pp. 146–152. View Source
